
T-91825
概要
説明
The compound Ceftaroline is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
Community-Acquired Bacterial Pneumonia (CABP)
Ceftaroline has shown non-inferiority to standard treatments such as ceftriaxone in clinical trials. In the FOCUS studies, clinical cure rates were 84.3% for ceftaroline compared to 77.7% for ceftriaxone . Notably, in cases involving S. pneumoniae, the cure rate was significantly higher for ceftaroline-treated patients (85.5% vs. 68.6%) .
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
In the CANVAS trials, ceftaroline demonstrated similar success rates to vancomycin plus aztreonam in treating ABSSSIs caused by MRSA, with cure rates around 93% . This highlights its potential as a reliable alternative in treating resistant skin infections.
Efficacy in Special Populations
Ceftaroline has been utilized in various case studies where traditional therapies failed:
- A patient with an MRSA infection related to a ventriculopleural shunt successfully treated with ceftaroline.
- Use as salvage therapy for patients with epidural abscesses infected with MRSA .
These cases underscore the drug's versatility and effectiveness in complex infections.
Synergy with Other Antibiotics
Research indicates that ceftaroline may enhance the efficacy of other antibiotics like vancomycin against resistant strains such as vancomycin-intermediate S. aureus (VISA) . Studies have shown that combinations of beta-lactams with vancomycin can significantly improve antibacterial activity against these resistant strains.
Safety Profile
Ceftaroline has been well tolerated in clinical trials, exhibiting a safety profile comparable to other antibiotics used in similar settings . Common side effects include gastrointestinal disturbances and hypersensitivity reactions, though serious adverse events are rare.
Data Summary Table
Application | Clinical Trials | Cure Rates (%) | Key Findings |
---|---|---|---|
Community-Acquired Pneumonia | FOCUS 1 & 2 | 84.3 vs 77.7 | Higher efficacy against S. pneumoniae |
Acute Bacterial Skin Infections | CANVAS 1 & 2 | ~93 | Comparable to vancomycin plus aztreonam |
Special Cases | Various | Variable | Effective in complex infections |
作用機序
T-91825, also known as PPI-0903M, is a novel N-phosphono-type cephalosporin . It is the active form of TAK-599 and has shown promising results against both gram-positive and gram-negative bacteria .
Target of Action
The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .
Mode of Action
The antibacterial activity of this compound is similar to that of other β-lactams . It works by binding to PBPs and interfering with cell wall synthesis . Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall structure leads to cell lysis and death .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . It has a serum half-life of 1.6 hours for a single dose and 2.7 hours following multiple doses . The drug has a volume of distribution similar to that of other parenteral cephalosporins . This compound has low protein binding and is excreted by the kidneys . Therefore, dose adjustments may be required in individuals with renal failure .
Result of Action
The result of this compound’s action is the effective killing of bacteria, including MRSA . In vitro studies have shown that this compound causes a more rapid and distinct decrease in viable cells of MRSA strains than other antibiotics like vancomycin and linezolid .
生化学分析
Biochemical Properties
T-91825 has been found to be active against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . It interacts with penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .
Cellular Effects
This compound has shown significant effects on various types of cells. In a time-kill study, this compound showed a more rapid and distinct decrease of viable cells of two MRSA strains than did vancomycin and linezolid in vitro . This suggests that this compound can influence cell function by effectively reducing the population of harmful bacteria.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PBPs. By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death . This mechanism of action is similar to other cephalosporins but this compound has a unique advantage due to its high affinity for PBP2a, a protein associated with methicillin resistance .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to be stable and effective over extended periods, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound consistently demonstrating strong antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. At a dose of 20 mg/kg, this compound significantly decreased bacterial counts in the lungs of mice in an experimental pneumonia model caused by MRSA . This suggests that this compound can be effective at relatively low doses, with higher doses potentially offering increased efficacy.
Transport and Distribution
As a water-soluble compound , it is likely to be distributed throughout the body via the bloodstream
Subcellular Localization
Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The process typically includes:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.
Functional group modifications: Various functional groups are introduced through a series of reactions, including amination, thiolation, and esterification.
Final assembly: The final compound is assembled by coupling the modified bicyclic core with other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting nitro groups to amines.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures with similar functional groups, such as:
- Ceftaroline
- 4,4’-Difluorobenzophenone
- Noble gas compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable tool for researchers.
生物活性
Ceftaroline is a fifth-generation cephalosporin antibiotic that has gained attention for its efficacy against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive and Gram-negative pathogens. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Ceftaroline's antimicrobial activity is primarily mediated through its binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Unlike other beta-lactam antibiotics, ceftaroline can effectively bind to PBP2a, a protein associated with MRSA resistance. The unique ethoxyimino side-chain of ceftaroline acts as a "Trojan horse," facilitating access to the active site of PBP2a, allowing the antibiotic to exert its effects even in resistant strains .
Key Mechanisms:
- Binding Affinity : Ceftaroline exhibits a significantly lower minimum inhibitory concentration (MIC) for PBP2a compared to other antibiotics like oxacillin and ceftriaxone, demonstrating its superior efficacy against resistant strains .
- Cell Lysis : The inhibition of PBPs leads to irregularities in the bacterial cell wall, ultimately resulting in bacterial cell death .
Pharmacokinetics
Ceftaroline is administered as an inactive prodrug, ceftaroline fosamil, which is converted to the active form upon intravenous infusion. It follows a two-compartment pharmacokinetic model with a half-life of approximately 3 hours and is primarily eliminated via renal excretion .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | ~3 hours |
Volume of distribution | 0.2–0.3 L/kg |
Clearance | 8–10 L/h |
Excretion | Renal |
Indications
Ceftaroline is approved for the treatment of:
- Community-Acquired Bacterial Pneumonia (CABP)
- Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Clinical Trials
Ceftaroline has been evaluated in several large-scale clinical trials. A systematic review highlighted its efficacy compared to standard treatments:
- CABP Trials : In trials comparing ceftaroline to ceftriaxone, clinical cure rates were 84.3% for ceftaroline versus 77.7% for ceftriaxone (difference: 6.6%; 95% CI: 1.6%–11.8%) .
- ABSSSI Trials : In patients with MRSA infections, cure rates were comparable between ceftaroline (93.4%) and vancomycin plus aztreonam (94.3%) .
Meta-Analysis Findings
A meta-analysis indicated that ceftaroline had a significantly lower risk of treatment failure compared to comparators, with a pooled risk ratio of 0.79 (95% CI: 0.65–0.95) .
Safety Profile
Ceftaroline has demonstrated a safety profile similar to that of other cephalosporins, with adverse events occurring at comparable rates across clinical trials. Notable side effects include:
- Liver function abnormalities in approximately 2.5% of patients.
- No significant differences in adverse event rates compared to comparator groups .
Case Study 1: Efficacy in Severe CAP
A study involving adults with severe community-acquired pneumonia treated with ceftaroline showed a clinical response rate of 76%, with reduced ICU stay length and lower hospital costs compared to non-responders .
Case Study 2: Treatment of ABSSSIs
In patients with complicated skin infections caused by MRSA, ceftaroline achieved high clinical cure rates, showcasing its effectiveness against difficult-to-treat pathogens .
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBRLNVZCCMSV-BIRGHMBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8O5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172341 | |
Record name | Ceftaroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189345-04-8 | |
Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftaroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftaroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTAROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。